2,5-Dichloronicotinonitrile

Description

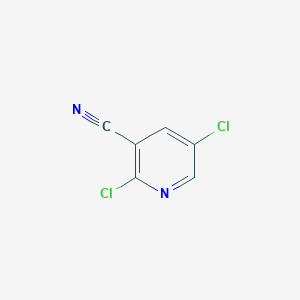

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKCARRNABGWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557481 | |

| Record name | 2,5-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126954-66-3 | |

| Record name | 2,5-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dichloronicotinonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and safety information for this compound. The information is intended for use by professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 126954-66-3 | [1] |

| Molecular Formula | C₆H₂Cl₂N₂ | |

| Molecular Weight | 172.01 g/mol | [2] |

| Appearance | White Solid | [1] |

| Melting Point | 118-119 °C | |

| Boiling Point | 255.4 °C at 760 mmHg | |

| Purity | Typically ≥97% | |

| InChI Key | CZKCARRNABGWOH-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1Cl)C#N)Cl | [2] |

Reactivity and Stability

Stability: The compound is stable under recommended storage conditions, typically at 4°C. It should be stored in a tightly closed container in a dry and well-ventilated place.[3]

Reactivity: The chemical structure of this compound, featuring an aromatic ring substituted with two electron-withdrawing groups (a nitrile group and chlorine atoms), makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The nitrile and chloro groups activate the pyridine ring for attack by nucleophiles. The chlorine atoms can be displaced by various nucleophiles, making this compound a versatile intermediate for synthesizing more complex substituted pyridine derivatives, which are common scaffolds in medicinal chemistry.[4]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the dehydration of 2,5-dichloronicotinamide.[1]

Reagents and Equipment:

-

2,5-dichloronicotinamide

-

Dichloromethane (DCM)

-

Trifluoroacetic anhydride

-

Triethylamine

-

Water

-

Saturated saline solution (brine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,5-dichloronicotinamide (1.0 eq) in dichloromethane.[1]

-

Sequentially add trifluoroacetic anhydride (~1.3 eq) and triethylamine (~2.3 eq) to the solution.[1]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[1]

-

Slowly pour the reaction solution into water to quench the reaction.[1]

-

Extract the aqueous phase three times with dichloromethane.[1]

-

Combine the organic phases and wash with saturated saline.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield this compound as a white solid.[1]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

While specific, detailed spectra for this compound are not provided in the searched literature, typical spectroscopic characteristics for similar compounds can be inferred.

-

¹H NMR: Due to the absence of protons on the pyridine ring, a standard ¹H NMR spectrum would likely show no signals, or only signals from impurities or the solvent.

-

¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms in the molecule (three substituted and three unsubstituted carbons on the pyridine ring, plus the nitrile carbon).

-

IR Spectroscopy: The spectrum would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) group, typically in the range of 2220-2260 cm⁻¹. Absorptions corresponding to C-Cl bonds and C=C/C=N bonds of the aromatic ring would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4 peaks) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification: [3]

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Measures & First Aid: [3]

-

Prevention:

-

Response:

-

If on skin: Wash with plenty of soap and water.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Applications in Drug Development

This compound serves as an important intermediate in organic synthesis and for pharmaceutical research and development. While specific drugs derived directly from this compound are not detailed, its structure is a key building block. The substituted nicotinonitrile scaffold is present in various biologically active molecules. For instance, a related compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, is a precursor for synthesizing selective muscarinic M4 receptor positive allosteric modulators, which have been investigated as potential treatments for schizophrenia.[6] This highlights the utility of the dichloronicotinonitrile core in constructing complex molecules for drug discovery programs.

References

- 1. This compound | 126954-66-3 [chemicalbook.com]

- 2. 2,5-Dichlorobenzonitrile | C7H3Cl2N | CID 89000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,5-Dichloroterephthalonitrile (GC)|CAS 1897-43-4 [benchchem.com]

- 5. fishersci.se [fishersci.se]

- 6. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 [chemicalbook.com]

A Technical Guide to 2,5-Dichloronicotinonitrile: Synthesis, Reactivity, and Applications in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloronicotinonitrile, a key heterocyclic building block in medicinal chemistry. We detail its physicochemical properties, provide a robust experimental protocol for its synthesis, and explore its reactivity in key cross-coupling reactions. With a focus on its application in drug discovery, this guide elucidates the role of the closely related aminopyrimidine scaffold in the inhibition of Bruton's tyrosine kinase (Btk), a critical target in B-cell malignancies. Detailed experimental workflows and a depiction of the Btk signaling pathway are presented to support researchers in the design and synthesis of novel kinase inhibitors.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. The presence of two chlorine atoms at positions amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, combined with the electron-withdrawing nitrile group, makes it a versatile intermediate. This guide focuses on the practical aspects of its synthesis and utilization, particularly as a scaffold for compounds targeting key signaling pathways in disease, such as the B-cell receptor (BCR) signaling cascade.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. These data are essential for its proper handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 126954-66-3 | [1] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 173.00 g/mol | |

| Melting Point | 118-119 °C | [1] |

| Boiling Point | 255.4 °C at 760 mmHg | [1] |

| IUPAC Name | 2,5-dichloropyridine-3-carbonitrile | [1] |

Synthesis of this compound

The following protocol details the synthesis of this compound from 2,5-dichloronicotinamide. This dehydration reaction provides a high yield of the target compound.

Experimental Protocol: Dehydration of 2,5-Dichloronicotinamide

-

Materials:

-

2,5-dichloronicotinamide

-

Dichloromethane (DCM)

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA)

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure:

-

Dissolve 2,5-dichloronicotinamide (1.0 eq) in dichloromethane (approx. 0.12 M solution).

-

To the stirred solution, sequentially add trifluoroacetic anhydride (1.3 eq) and triethylamine (2.3 eq).

-

Stir the reaction mixture at room temperature and monitor for completion (e.g., by TLC or LC-MS).

-

Upon completion, slowly pour the reaction mixture into water.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield this compound as a white solid.[2]

-

References

synthesis of 2,5-Dichloronicotinonitrile from 2,5-dichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-Dichloronicotinonitrile from its precursor, 2,5-dichloronicotinamide. The primary method described is the dehydration of the amide functionality using phosphorus oxychloride (POCl₃), a common and effective reagent for this transformation. This document provides detailed experimental protocols, a summary of relevant quantitative data, and a visual representation of the experimental workflow.

Core Synthesis Pathway: Dehydration of 2,5-Dichloronicotinamide

The conversion of a primary amide to a nitrile involves the removal of a molecule of water. Phosphorus oxychloride is a powerful dehydrating agent that facilitates this transformation. The reaction proceeds by activating the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to attack, ultimately leading to the formation of the nitrile and inorganic phosphorus byproducts.

Quantitative Data Summary

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |

| 2,6-Dichloronicotinamide | POCl₃, Tetraethylammonium chloride (catalytic) | None (neat) | 80 | 24 | 89 | Sufficiently pure for next step | [1] |

Experimental Protocols

The following protocol is adapted from the successful synthesis of the analogous 2,6-Dichloronicotinonitrile and general procedures for amide dehydration using phosphorus oxychloride.[1][2]

Method 1: Dehydration using Phosphorus Oxychloride

This procedure outlines the dehydration of 2,5-dichloronicotinamide using neat phosphorus oxychloride with a phase-transfer catalyst.

Materials:

-

2,5-dichloronicotinamide

-

Phosphorus oxychloride (POCl₃)

-

Tetraethylammonium chloride

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,5-dichloronicotinamide (1.0 eq) and a catalytic amount of tetraethylammonium chloride (5% w/w).

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically run neat.

-

Reaction Conditions: Heat the mixture to 80°C under reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to be complete within 24 hours.[1]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Dilute the crude residue with dichloromethane (CH₂Cl₂).[1]

-

Filter the resulting solution to remove any insoluble inorganic byproducts.

-

Wash the organic filtrate successively with saturated aqueous potassium carbonate (K₂CO₃) solution and distilled water.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2,5-dichloronicotinamide.

Caption: Synthetic workflow for this compound.

References

2,5-Dichloronicotinonitrile molecular structure and IUPAC name

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2,5-Dichloronicotinonitrile, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and IUPAC Name

This compound is a chlorinated pyridine derivative. Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a nitrile group at position 3.

The IUPAC name for this compound is This compound .

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₂N₂ | |

| Molecular Weight | 173.00 g/mol | |

| CAS Number | 126954-66-3 | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 118-119 °C | |

| Boiling Point | 255.4 °C at 760 mmHg | |

| InChI Key | CZKCARRNABGWOH-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound from 2,5-Dichloronicotinamide [1]

This section details the experimental procedure for the synthesis of this compound.

Materials:

-

2,5-dichloronicotinamide

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Triethylamine (Et₃N)

-

Water (H₂O)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve 2,5-dichloronicotinamide (180 mg, 0.94 mmol) in dichloromethane (8.0 mL).

-

Sequentially add trifluoroacetic anhydride (0.16 mL, 1.20 mmol) and triethylamine (0.30 mL, 2.20 mmol) to the solution.

-

Stir the reaction mixture until the reaction is complete.

-

Slowly pour the reaction solution into water (50 mL).

-

Extract the aqueous phase with dichloromethane (3 x 80 mL).

-

Combine the organic phases and wash with saturated saline solution (150 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether.

-

The final product is obtained as a white solid (155 mg, 95% yield).

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

physical properties of 2,5-Dichloronicotinonitrile melting point and boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2,5-Dichloronicotinonitrile, specifically its melting and boiling points. This document includes tabulated data for quick reference, detailed experimental protocols for the determination of these properties, and a visualization of a relevant synthetic pathway to provide context for its application in chemical synthesis.

Core Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₂Cl₂N₂. Accurate determination of its physical properties, such as melting and boiling points, is a fundamental aspect of its characterization, indicating purity and providing necessary data for reaction setup and purification procedures.

Data Presentation

The key physical properties of this compound are summarized in the table below.

| Physical Property | Value |

| Melting Point | 118-119 °C[1] |

| Boiling Point | 255-255.4 °C (at 760 mmHg)[1] |

Experimental Protocols

While specific experimental data for the determination of this compound's melting and boiling points are not detailed in publicly available literature, the following sections describe the standard and widely accepted methodologies for these measurements for a solid organic compound.

Melting Point Determination Protocol (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range, typically 0.5-1.0°C. A broader melting range often indicates the presence of impurities. The capillary method is the most common technique for accurate melting point determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the solid this compound is placed on a clean, dry surface (like a watch glass) and finely powdered using a mortar and pestle. This ensures uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a compact column of 1-2 mm in height is achieved.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting point.

-

A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point.

-

A second, more careful determination is performed with a slow heating rate of 1-2 °C per minute near the expected melting point.

-

-

Data Recording: Two temperatures are recorded to define the melting range:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid. The recorded melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination Protocol (Siwoloboff Method)

For high-boiling solids like this compound, the boiling point is typically measured at reduced pressure and extrapolated to atmospheric pressure. However, a common method for determining the boiling point of small quantities involves a micro-scale technique using an inverted capillary.

Apparatus:

-

Small test tube or ignition tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) and hot plate

-

Apparatus to secure the test tube and thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube, enough to submerge the bulb of the thermometer and the lower part of the test tube (approximately 0.5 mL after melting).

-

Assembly:

-

A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.

-

A thermometer is attached to the test tube, ensuring the thermometer bulb is level with the bottom of the test tube.

-

The entire assembly is submerged in a heating bath (e.g., paraffin oil or silicone oil), making sure the heating liquid is above the level of the sample but below the opening of the test tube.

-

-

Measurement:

-

The bath is heated gently and stirred continuously to ensure uniform temperature.

-

As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the substance has exceeded the atmospheric pressure.

-

-

Data Recording:

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid begins to be drawn back into the capillary tube is the boiling point of the substance at that atmospheric pressure. This is the point where the external pressure equals the vapor pressure of the substance.

-

Mandatory Visualization

While this compound itself has various applications, its structural analog, 2,5-Dichloropyridine, serves as a critical intermediate in the synthesis of neonicotinoid insecticides, a significant class of agrochemicals. The following diagram illustrates a generalized synthetic pathway from a dichlorinated pyridine intermediate to the widely used insecticide, Imidacloprid, showcasing a key industrial application of this class of compounds.

Caption: Synthetic route from 2,5-Dichloropyridine to Imidacloprid.

References

Solubility of 2,5-Dichloronicotinonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloronicotinonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide addresses the current landscape of solubility data for this compound. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document provides available qualitative information, outlines detailed experimental protocols for solubility determination, and presents a framework for the systematic collection and presentation of such data.

Introduction to this compound

This compound (CAS No. 126954-66-3) is a solid crystalline compound with a melting point of 118-119°C and a boiling point of 255.4°C at 760 mmHg. Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, dictates its polarity and, consequently, its solubility characteristics in various organic media. The optimization of synthetic and purification processes, such as chromatography, heavily relies on the selection of appropriate solvents, making solubility a cornerstone of process chemistry.

Qualitative Solubility Profile

While specific quantitative data is scarce, procedural descriptions in chemical literature provide qualitative insights into solvents capable of dissolving this compound.

-

Dichloromethane : Synthesis procedures for related compounds describe dissolving this compound in dichloromethane, indicating good solubility.

-

Ethyl Acetate / Petroleum Ether : The use of an ethyl acetate/petroleum ether mixture as an eluent for silica gel column chromatography suggests that this compound is soluble in this solvent system.[1] This implies solubility in both the moderately polar ethyl acetate and the non-polar petroleum ether.

These instances suggest that the compound is likely soluble in a range of common polar aprotic and non-polar organic solvents. However, for precise process control and optimization, experimental determination of quantitative solubility is essential.

Quantitative Solubility Data

As of the latest literature review, no comprehensive quantitative solubility data for this compound across a range of organic solvents has been published. To facilitate research and development, the following table provides a standardized format for recording experimentally determined solubility data.

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only . It is intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Solubility of this compound in Various Organic Solvents (Illustrative Data)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Acetone | 25 | 25.4 | 1.47 | Gravimetric |

| 40 | 42.1 | 2.43 | Gravimetric | |

| Dichloromethane | 25 | 38.9 | 2.25 | Gravimetric |

| Ethyl Acetate | 25 | 18.5 | 1.07 | UV-Vis |

| 40 | 31.2 | 1.80 | UV-Vis | |

| Ethanol | 25 | 5.2 | 0.30 | Gravimetric |

| Toluene | 25 | 8.8 | 0.51 | UV-Vis |

| Acetonitrile | 25 | 22.1 | 1.28 | Gravimetric |

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires a systematic approach. The following protocols describe two common and reliable methods: the gravimetric method and the UV-Vis spectroscopic method.

Preparation of a Saturated Solution

The foundational step for most solubility determination methods is the preparation of a saturated solution, where the solvent has dissolved the maximum amount of solute at a given temperature and is in equilibrium with excess solid solute.[2]

-

Addition of Solute : Add an excess amount of solid this compound to a series of vials or flasks. The visible presence of undissolved solid is crucial to confirm saturation.

-

Addition of Solvent : Accurately pipette a known volume of the desired organic solvent into each container.

-

Equilibration : Seal the containers to prevent solvent evaporation. Place them in a constant-temperature shaker or stirring bath set to the desired experimental temperature (e.g., 25°C, 40°C).

-

Agitation : Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

Method A: Gravimetric Analysis

The gravimetric method is a straightforward and robust technique that determines solubility by measuring the mass of the dissolved solute after evaporating the solvent.[3][4][5][6]

-

Sample Collection : Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully extract a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette to prevent premature crystallization.

-

Filtration : Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

-

Weighing : Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or beaker. Record the combined mass.

-

Evaporation : Gently evaporate the solvent under a fume hood or using a rotary evaporator. For higher-boiling point solvents, a vacuum oven set to a temperature below the solute's melting point can be used.

-

Drying and Final Weighing : Dry the solid residue to a constant mass in a vacuum oven.[6] Cool the dish in a desiccator and weigh it. The difference between this final mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

-

Calculation : The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Method B: UV-Vis Spectroscopic Analysis

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method and requires smaller sample volumes.[7][8][9]

-

Preparation of Standard Solutions : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve : Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration. The resulting linear plot should adhere to the Beer-Lambert law.

-

Sample Preparation : Prepare a saturated solution as described in section 4.1.

-

Dilution : Carefully withdraw a small, precise volume of the clear, filtered supernatant. Dilute this aliquot with a known volume of the same solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement : Measure the absorbance of the diluted sample at λ_max.

-

Calculation : Use the equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor. Solubility = Concentration of diluted sample * (Volume after dilution / Volume before dilution)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scirp.org [scirp.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Data of 2,5-Dichloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 2,5-Dichloronicotinonitrile (CAS No: 132519-15-6). Due to the limited availability of experimentally derived public data, this document focuses on predicted values and established analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the structural characterization of this compound.

Molecular Structure

This compound, also known as 2,5-dichloro-3-cyanopyridine, has the molecular formula C₆H₂Cl₂N₂ and a molecular weight of 173.00 g/mol . The structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a nitrile group at position 3.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.6 | Doublet | ~2.5 | 1 | H-6 |

| ~8.0 | Doublet | ~2.5 | 1 | H-4 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~152 | Quaternary | C-2 |

| ~148 | Methine | C-6 |

| ~140 | Quaternary | C-5 |

| ~135 | Methine | C-4 |

| ~115 | Quaternary | C-3 |

| ~114 | Quaternary | CN |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2230 | Strong | C≡N Stretch | Nitrile |

| ~1600-1450 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring |

| ~1100-1000 | Strong | C-Cl Stretch | Aryl Halide |

| ~900-675 | Strong | C-H Bend (out-of-plane) | Aromatic C-H |

Sample Preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity (%) | Proposed Fragment |

| 172/174/176 | High | [M]⁺ (Molecular Ion) |

| 137/139 | Medium | [M-Cl]⁺ |

| 111/113 | Medium | [M-Cl-CN]⁺ |

Ionization Mode: Electron Ionization (EI). The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is about 4-5 cm.

-

-

Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region.

-

Place the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the discussed spectroscopic methods.

Caption: A logical workflow for the spectral analysis of this compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their analytical work and to confirm these predicted data with experimental results.

An In-depth Technical Guide to 2,5-Dichloronicotinonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloronicotinonitrile, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. This document details the historical context of its synthesis, outlines a key experimental protocol for its preparation, and explores its applications as a versatile chemical intermediate. While a definitive first synthesis is not definitively documented in readily available literature, this guide presents a widely accepted and practiced synthetic methodology. The physicochemical properties and spectroscopic data are summarized to aid in its characterization. Furthermore, this guide discusses its potential, though not yet fully elucidated, role in developmental pathways for novel therapeutic agents and other advanced materials.

Introduction

This compound, with the CAS number 126954-66-3, is a chlorinated aromatic nitrile. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, imparts unique reactivity, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the chlorine atoms and the nitrile group influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution and other transformations. This reactivity profile has positioned this compound as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

History and Discovery

While a singular, seminal publication detailing the initial discovery and synthesis of this compound is not readily apparent in a historical survey of chemical literature, its preparation is consistently approached through the dehydration of its corresponding amide, 2,5-dichloronicotinamide. This method's prevalence across numerous chemical suppliers and in synthetic chemistry resources suggests it is a well-established and likely one of the earliest practical routes to this compound. The development of synthetic routes to various dichloronicotinonitriles has been driven by the pursuit of novel bioactive molecules, with different substitution patterns on the pyridine ring leading to a diverse range of pharmacological and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 126954-66-3 | [1] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 173.00 g/mol | |

| Melting Point | 118-119 °C | [1] |

| Boiling Point | 255.4 °C at 760 mmHg | [1] |

| Appearance | White solid | [2] |

| Purity | ≥97% | [1] |

Experimental Protocols

The following section details a widely used experimental protocol for the synthesis of this compound.

Synthesis of this compound from 2,5-Dichloronicotinamide

This procedure involves the dehydration of 2,5-dichloronicotinamide using a dehydrating agent such as trifluoroacetic anhydride in the presence of a base.[2]

Materials:

-

2,5-Dichloronicotinamide

-

Dichloromethane (DCM)

-

Trifluoroacetic anhydride

-

Triethylamine

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve 2,5-dichloronicotinamide (1.0 eq) in dichloromethane.

-

To this solution, sequentially add trifluoroacetic anhydride (1.28 eq) and triethylamine (2.34 eq).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, slowly pour the reaction mixture into water.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic phases and wash with saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound as a white solid.[2]

Yield: Approximately 95%.[2]

Synthesis of this compound Workflow

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While a complete, publicly available dataset is not consistently found, the expected spectroscopic characteristics can be inferred from the analysis of related compounds.

1H NMR: The 1H NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrile group.

13C NMR: The 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the nitrile group. The chemical shifts of the carbons bearing the chlorine atoms would be significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other bands corresponding to C-Cl stretching and aromatic C-H and C=C/C=N stretching vibrations would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (172.0 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (with an approximate ratio of 9:6:1 for M, M+2, and M+4 peaks).

Applications and Biological Significance

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.[3] The presence of two chlorine atoms and a nitrile group provides multiple reactive sites for further chemical modifications.

While specific drugs or commercial products derived directly from this compound are not extensively documented in public literature, its structural motif is found in various biologically active compounds. For instance, substituted nicotinonitriles are precursors to neonicotinoid insecticides, which act on the central nervous system of insects.[4]

The development of novel therapeutic agents often involves the synthesis of libraries of compounds based on a core scaffold. This compound represents a valuable scaffold for the generation of such libraries. By selectively substituting the chlorine atoms or modifying the nitrile group, a diverse range of derivatives can be prepared and screened for biological activity against various targets.

Given the prevalence of pyridine-containing structures in medicinal chemistry, it is plausible that derivatives of this compound could interact with a variety of biological pathways. However, at present, there is a lack of specific published research detailing the interaction of this compound or its direct derivatives with defined signaling pathways. The diagram below illustrates a hypothetical workflow for the utilization of this compound in a drug discovery program.

Drug Discovery Workflow from a Core Scaffold

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While its formal "discovery" is not clearly documented, its synthesis via the dehydration of 2,5-dichloronicotinamide is a well-established and efficient method. Its utility as a chemical intermediate in the agrochemical and pharmaceutical industries is evident, although specific, publicly disclosed end-products are limited. The potential for this compound to serve as a scaffold for the development of novel bioactive molecules remains an active area of interest for researchers in drug discovery. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully unlock the potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dichloronicotinonitrile Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel 2,5-dichloronicotinonitrile derivatives. This class of compounds holds significant promise in medicinal chemistry, serving as a versatile scaffold for the development of new therapeutic agents. The protocols outlined below focus on the functionalization of the this compound core through nucleophilic aromatic substitution reactions, enabling the creation of diverse chemical libraries for biological screening.

Introduction

This compound is a key building block in the synthesis of a wide array of biologically active molecules. The presence of two reactive chlorine atoms on the pyridine ring allows for selective substitution with various nucleophiles, leading to the generation of derivatives with potential applications as anticancer, antimicrobial, and kinase-inhibiting agents. The nitrile group can also be further manipulated, adding another layer of chemical diversity. This document will guide researchers through the synthesis and characterization of these promising compounds.

Synthesis of this compound Derivatives

The primary synthetic strategy for generating diversity from this compound involves nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the chlorine atoms towards substitution. By carefully selecting the reaction conditions and the nucleophile, either mono- or di-substituted products can be obtained.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chloronicotinonitrile Derivatives

This protocol describes the mono-substitution of this compound with various primary and secondary amines.

Materials:

-

This compound

-

Appropriate amine (e.g., morpholine, piperidine, aniline)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the desired amine (1.1 eq) and a base such as triethylamine or DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-5-chloronicotinonitrile derivative.

| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | DMF | 25 | 4 | 85 |

| 2 | Piperidine | MeCN | 60 | 6 | 78 |

| 3 | Aniline | DMF | 80 | 12 | 65 |

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-5-chloronicotinonitrile Derivatives

This protocol details the synthesis of ether derivatives by reacting this compound with alcohols or phenols.

Materials:

-

This compound

-

Appropriate alcohol or phenol (e.g., methanol, ethanol, phenol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C, add the desired alcohol or phenol (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the target 2-alkoxy/aryloxy-5-chloronicotinonitrile derivative.

| Entry | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methanol | NaH | THF | 25 | 3 | 92 |

| 2 | Ethanol | NaH | THF | 25 | 4 | 88 |

| 3 | Phenol | K2CO3 | DMF | 100 | 18 | 75 |

Biological Activity and Potential Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas. For instance, substituted nicotinonitriles have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Potential Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by this compound derivatives acting as kinase inhibitors.

Antimicrobial Activity

Certain derivatives of this compound may also exhibit antimicrobial properties by interfering with essential bacterial or fungal cellular processes. The specific mechanisms of action are diverse and require further investigation for this particular scaffold.

Summary of Biological Activity Data

The following table summarizes hypothetical biological activity data for a series of synthesized this compound derivatives against a cancer cell line and a bacterial strain. This data is for illustrative purposes to guide researchers in their data presentation.

| Compound ID | R Group at C2 | R Group at C5 | Cancer Cell Line IC50 (µM) | Bacterial Strain MIC (µg/mL) |

| DCN-01 | -Cl | -Cl | > 50 | > 128 |

| DCN-A1 | Morpholino | -Cl | 12.5 | 64 |

| DCN-A2 | Piperidino | -Cl | 15.2 | 32 |

| DCN-A3 | Anilino | -Cl | 8.7 | 128 |

| DCN-E1 | Methoxy | -Cl | 22.1 | > 128 |

| DCN-E2 | Ethoxy | -Cl | 18.9 | > 128 |

| DCN-E3 | Phenoxy | -Cl | 9.8 | 64 |

Conclusion

The synthetic protocols and application notes provided herein offer a robust framework for the exploration of this compound derivatives in medicinal chemistry. The versatility of the scaffold, coupled with the straightforward synthetic routes, makes it an attractive starting point for the discovery of novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

Application Notes and Protocols: 2,5-Dichloronicotinonitrile as a Precursor for Neonicotinoid Insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neonicotinoid insecticides are a critical class of crop protection agents that act on the central nervous system of insects.[1] Their high efficacy and broad-spectrum activity have made them indispensable in modern agriculture for controlling a variety of pests.[1] A key precursor in the synthesis of several commercially important neonicotinoids is 2,5-dichloronicotinonitrile, also known as 2-chloro-5-cyanopyridine. This versatile intermediate provides a foundational scaffold for the construction of the complex molecular architectures of these potent insecticides.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of three prominent neonicotinoid insecticides: Imidacloprid, Acetamiprid, and Thiacloprid. The synthetic workflow involves the initial conversion of this compound to the key intermediate 2-chloro-5-(chloromethyl)pyridine, which is then further functionalized to yield the final products.

Synthetic Workflow Overview

The overall synthetic strategy commences with the transformation of this compound into the pivotal intermediate, 2-chloro-5-(chloromethyl)pyridine. This intermediate then serves as the common building block for the synthesis of various neonicotinoids through reaction with different nucleophilic moieties.

Caption: Synthetic workflow from this compound to neonicotinoids.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from this compound

This two-step process involves the reduction of the nitrile group to an amine, followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom.

a) Reduction of this compound to 2-Chloro-5-(aminomethyl)pyridine

-

Materials: this compound, a suitable reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C or chemical reduction with a metal hydride), and an appropriate solvent (e.g., methanol, ethanol).

-

Protocol: A general procedure for the catalytic reduction of cyanopyridines involves dissolving the starting material in a suitable solvent and subjecting it to hydrogenation in the presence of a catalyst.[2] The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-chloro-5-(aminomethyl)pyridine.

b) Conversion of 2-Chloro-5-(aminomethyl)pyridine to 2-Chloro-5-(chloromethyl)pyridine

-

Materials: 2-Chloro-5-(aminomethyl)pyridine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), and copper(I) chloride (CuCl).

-

Protocol: The Sandmeyer reaction is a well-established method for converting aromatic amines to aryl halides.[3][4] In a typical procedure, 2-chloro-5-(aminomethyl)pyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. This solution is subsequently added to a solution of copper(I) chloride, leading to the evolution of nitrogen gas and the formation of 2-chloro-5-(chloromethyl)pyridine. The product is then extracted with an organic solvent, washed, dried, and purified.

Step 2: Synthesis of Neonicotinoid Insecticides

a) Synthesis of Imidacloprid

-

Materials: 2-Chloro-5-(chloromethyl)pyridine, N-nitro-imidazolidin-2-imine, potassium carbonate (K₂CO₃), and acetonitrile.

-

Protocol: To a stirred solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile, N-nitro-imidazolidin-2-imine and potassium carbonate are added. The mixture is heated to reflux (approximately 80 °C) and stirred for several hours.[5] The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization.

b) Synthesis of Acetamiprid

-

Materials: 2-Chloro-5-(chloromethyl)pyridine, N-cyano-N'-methylacetamidine, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide).

-

Protocol: 2-Chloro-5-(chloromethyl)pyridine is reacted with N-cyano-N'-methylacetamidine in the presence of a base in a suitable solvent.[6] The reaction mixture is stirred at a controlled temperature until the starting material is consumed, as indicated by TLC. The product is then isolated by filtration and purified, for instance, by washing with a suitable solvent like ethyl acetate and subsequent drying.[7]

c) Synthesis of Thiacloprid

-

Materials: 2-Chloro-5-(chloromethyl)pyridine, 2-cyanoimino-1,3-thiazolidine, a base (e.g., tetramethylguanidine), and a solvent (e.g., butanol).

-

Protocol: 2-cyanoimino-1,3-thiazolidine and a base are dissolved in a solvent and cooled. 2-chloro-5-(chloromethyl)pyridine is then added, and the reaction mixture is stirred at a specific temperature for several hours.[8] After the reaction, the pH is adjusted, and the product is isolated by recrystallization from a suitable solvent system.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of the intermediate and the final neonicotinoid products.

Table 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-methylpyridine | [9] |

| Chlorinating Agent | Trichloroisocyanuric acid | [9] |

| Initiator | Azobisisobutyronitrile | [9] |

| Reaction Temperature | 100-120 °C | [9] |

| Yield | 86.0% | [9] |

| Purity | 97.5% | [9] |

| Starting Material | 2-chloro-2-chloromethyl-4-cyanobutyraldehyde | [1] |

| Chlorinating Agent | Triphosgene | [1] |

| Solvent | Toluene | [1] |

| Reaction Temperature | 45-60 °C | [1] |

| Yield | Up to 97% | [1] |

Table 2: Synthesis of Neonicotinoids from 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Imidacloprid | Acetamiprid | Thiacloprid |

| Reactant | N-nitro-imidazolidin-2-imine | N-cyano-N'-methylacetamidine | 2-cyanoimino-1,3-thiazolidine |

| Base | Potassium Carbonate | Potassium Carbonate | Tetramethylguanidine |

| Solvent | Acetonitrile | Dimethylformamide | Butanol |

| Reaction Temperature | 80 °C | 25-30 °C | 30 °C |

| Reaction Time | 8 hours | - | 8 hours |

| Yield | ~85% (crude) | 70% | 97.4% |

| Purity | >98% (after recrystallization) | 97.2% | 97.5% |

| Reference | [5] | [6][7] | [8] |

Mechanism of Action: Signaling Pathway

Neonicotinoid insecticides act as agonists on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[10] This binding mimics the action of the neurotransmitter acetylcholine (ACh) but with a much higher affinity and persistence, as neonicotinoids are not readily broken down by acetylcholinesterase.[10] The continuous stimulation of nAChRs leads to an uncontrolled influx of cations (Na⁺ and Ca²⁺), causing hyperexcitation of the neurons, which results in paralysis and ultimately the death of the insect.[10]

Caption: Neonicotinoid mode of action on the insect nicotinic acetylcholine receptor.

References

- 1. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]

- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN1413463A - A kind of production method of acetamiprid - Google Patents [patents.google.com]

- 7. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 2,5-Dichloropyridine from 2-Aminopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Dichloropyridine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document outlines a detailed experimental protocol for the synthesis of 2,5-dichloropyridine starting from 2-aminopyridine. The described method is a two-step process involving an initial chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine, followed by a Sandmeyer reaction to produce the final product.[2] This protocol provides a reproducible and high-yielding route for obtaining high-purity 2,5-dichloropyridine.

Overall Reaction Scheme:

-

Step 1: Chlorination of 2-Aminopyridine C₅H₆N₂ + Cl₂ → C₅H₅ClN₂ + HCl

-

Step 2: Diazotization and Sandmeyer Reaction of 2-Amino-5-chloropyridine C₅H₅ClN₂ + NaNO₂ + 2HCl → [C₅H₄ClN₂]⁺Cl⁻ + NaCl + 2H₂O [C₅H₄ClN₂]⁺Cl⁻ --(CuCl)--> C₅H₃Cl₂N + N₂

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyridine

This procedure involves the direct chlorination of 2-aminopyridine in a strongly acidic medium to selectively produce 2-amino-5-chloropyridine.[3]

Materials:

-

2-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Peroxide (H₂O₂) or other suitable oxidizing agent[2]

-

Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-aminopyridine in concentrated hydrochloric acid. The reaction should be conducted in a fume hood due to the corrosive nature of HCl.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add an oxidizing agent, such as hydrogen peroxide, to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for several hours at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution while cooling in an ice bath to control the exothermic reaction.

-

The product, 2-amino-5-chloropyridine, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to obtain 2-amino-5-chloropyridine.

Step 2: Synthesis of 2,5-Dichloropyridine via Sandmeyer Reaction

This step involves the diazotization of 2-amino-5-chloropyridine followed by a copper(I) chloride-catalyzed Sandmeyer reaction.[2][4]

Materials:

-

2-Amino-5-chloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 2-amino-5-chloropyridine obtained from Step 1 in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 2-amino-5-chloropyridine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the formed diazonium salt.[5]

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen gas evolution should be observed.

-

After the addition is complete, heat the reaction mixture to facilitate the complete conversion to 2,5-dichloropyridine.[2]

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product into an organic solvent.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude 2,5-dichloropyridine can be further purified by crystallization or distillation.[2][6]

Data Presentation

| Step | Product | Typical Yield | Purity |

| 1 | 2-Amino-5-chloropyridine | ~70% | >98% |

| 2 | 2,5-Dichloropyridine | ~88% (overall) | >99% |

Note: Yields are dependent on reaction scale and purification methods.[2]

Visualization

Caption: Experimental workflow for the synthesis of 2,5-Dichloropyridine.

References

- 1. goldbio.com [goldbio.com]

- 2. benchchem.com [benchchem.com]

- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]

Application of 2,5-Dichloronicotinonitrile in Agrochemical Synthesis: A Detailed Examination of Analogous Pyridine-Based Syntheses

While 2,5-Dichloronicotinonitrile is a functionalized pyridine derivative, a comprehensive, publicly available synthetic pathway for a specific, commercially significant agrochemical directly utilizing this starting material is not readily found in scientific literature or patent databases. However, the synthesis of prominent agrochemicals frequently involves structurally similar pyridine-based intermediates. To provide a detailed and relevant application note, this document will focus on the well-established synthesis of the neonicotinoid insecticide, Imidacloprid, from the closely related precursor, 2,5-dichloropyridine. This analogous pathway offers valuable insights into the types of reactions and chemical transformations that are relevant to functionalized pyridines in agrochemical manufacturing.

Application Notes: Synthesis of Imidacloprid from a 2,5-Dichloropyridine Precursor

The synthesis of Imidacloprid, a widely used systemic insecticide, from 2,5-dichloropyridine is a multi-step process that highlights key chemical transformations applicable to pyridine-containing molecules in agrochemical production.[1] The overall strategy involves the sequential modification of the pyridine ring to introduce the necessary functional groups for the final cyclization to form the imidazolidine ring of the target molecule.

The synthetic route commences with the cyanation of 2,5-dichloropyridine to yield 2-chloro-5-cyanopyridine. This step is a crucial nucleophilic aromatic substitution where a cyanide group displaces the chlorine atom at the 5-position of the pyridine ring.[1] Subsequent reduction of the nitrile group affords 2-chloro-5-(aminomethyl)pyridine. This amine is then converted to the key intermediate, 2-chloro-5-(chloromethyl)pyridine, through a Sandmeyer-type reaction involving diazotization followed by chlorination.[1] The final step involves the condensation of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine to construct the imidazolidine ring and yield Imidacloprid.[1]

Neonicotinoid insecticides, such as Imidacloprid, function by acting as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] This binding leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[1]

Experimental Protocols

The following protocols are based on established chemical principles and literature precedents for the synthesis of Imidacloprid from 2,5-dichloropyridine.

Step 1: Synthesis of 2-Chloro-5-cyanopyridine from 2,5-Dichloropyridine

This procedure details the nucleophilic aromatic substitution of the 5-chloro group with a cyanide group.

Materials:

-

2,5-Dichloropyridine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Water

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

In a well-ventilated fume hood, dissolve 2,5-dichloropyridine in DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture to a temperature between 100-150 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water to precipitate the product.

-

Filter the solid precipitate and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Step 2: Synthesis of 2-Chloro-5-(aminomethyl)pyridine from 2-Chloro-5-cyanopyridine

This protocol describes the reduction of the nitrile group to a primary amine.

Materials:

-

2-Chloro-5-cyanopyridine

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in THF, or catalytic hydrogenation with H₂/Raney Nickel)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Water

-

Sodium sulfate (anhydrous)

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-chloro-5-cyanopyridine in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation under reduced pressure or column chromatography.

Step 3: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(aminomethyl)pyridine

This protocol outlines the conversion of the primary amine to a chloromethyl group via a Sandmeyer-type reaction.[1]

Materials:

-

2-Chloro-5-(aminomethyl)pyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) chloride (CuCl)

-

Water

-

Dichloromethane or other suitable organic solvent for extraction

-

Sodium bicarbonate (saturated aqueous solution)

Procedure:

-

Dissolve 2-chloro-5-(aminomethyl)pyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will be evolved.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.[1]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine.[1]

Step 4: Synthesis of Imidacloprid

This final step involves the condensation reaction to form the imidazolidine ring.

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

N-nitro-imidazolidin-2-imine

-

Potassium carbonate or other suitable base

-

Acetonitrile or other suitable polar aprotic solvent

Procedure:

-

In a round-bottom flask, dissolve N-nitro-imidazolidin-2-imine in acetonitrile.

-

Add potassium carbonate to the solution.

-

Add a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Imidacloprid.

-

Purify the product by recrystallization from a suitable solvent.

Data Presentation

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1. Cyanation | 2,5-Dichloropyridine | NaCN or KCN | DMSO | 100-150 | 70-90 |

| 2. Reduction | 2-Chloro-5-cyanopyridine | LiAlH₄ or H₂/Raney Ni | Anhydrous THF | Reflux | 60-80 |

| 3. Diazotization/Chlorination | 2-Chloro-5-(aminomethyl)pyridine | NaNO₂, HCl, CuCl | Water | 0-5 then RT | 50-70 |

| 4. Condensation | 2-Chloro-5-(chloromethyl)pyridine | N-nitro-imidazolidin-2-imine, K₂CO₃ | Acetonitrile | Reflux | 70-90 |

Visualizations

Caption: Synthetic route from 2,5-Dichloropyridine to Imidacloprid.[1]

Caption: Mode of action of neonicotinoid insecticides like Imidacloprid.

References

Application Notes and Protocols: 2,5-Dichloronicotinonitrile as an Intermediate in Pharmaceutical Manufacturing